REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C([N:12]1[CH2:16][CH2:15][NH:14][C:13]1=O)(=O)C>O=P(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:13]1[NH:14][CH2:15][CH2:16][N:12]=1
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Name
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|
Quantity
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12.75 g
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Type
|
reactant
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Smiles
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ClC1=C(N)C=CC=C1
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Name
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|
Quantity
|
14.09 g
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Type
|
reactant
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Smiles
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C(C)(=O)N1C(NCC1)=O
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Name
|
|
Quantity
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144 mL
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Type
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solvent
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
|
Name
|
|
Type
|
product
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Smiles
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ClC1=C(C=CC=C1)NC=1NCCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |